2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a quinoline core modified with a [1,3]dioxolo[4,5-g] fused ring system, a benzoyl group at position 7, and an 8-oxo functional group. The acetamide side chain is substituted with a 4-ethoxyphenyl moiety, distinguishing it from related derivatives.
Properties
IUPAC Name |
2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-33-19-10-8-18(9-11-19)28-25(30)15-29-14-21(26(31)17-6-4-3-5-7-17)27(32)20-12-23-24(13-22(20)29)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYVSGJGZXMKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The starting materials often include quinoline derivatives, benzoyl chloride, and ethoxyphenyl acetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline compounds.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analog: N-(2H-1,3-Benzodioxol-5-yl)acetamide Derivative
A closely related compound, 2-{7-Benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide, differs only in the acetamide substituent (4-ethoxyphenyl vs. benzodioxol). The benzodioxol group may enhance π-π stacking interactions in biological targets due to its aromaticity, whereas the ethoxyphenyl group in the target compound likely increases lipophilicity, improving membrane permeability .
| Feature | Target Compound | Benzodioxol Analog |
|---|---|---|
| Acetamide Substituent | 4-ethoxyphenyl | 2H-1,3-benzodioxol-5-yl |
| Lipophilicity | Higher (ethoxy group) | Moderate (polar benzodioxol) |
| Potential Bioactivity | Enhanced cellular uptake inferred | Possible stronger target binding |
Isoquinoline Alkaloids from Coptis chinensis
Compounds isolated from Coptis chinensis, such as 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methylester (compound 4 in ), share the [1,3]dioxolo[4,5-g] system. These alkaloids exhibit structural motifs associated with antibacterial and anti-inflammatory activities. The target compound’s 8-oxo group mirrors the 8-oxo modifications in these alkaloids, which are critical for metal chelation and redox activity .
Quinoline Derivatives with Halogen Substituents
2-[(5,7-Dibromoquinolin-8-yl)amino]ethanone () and related 8-hydroxyquinoline derivatives highlight the importance of substituents at positions 5, 7, and 6. Bromine atoms in dibromoquinoline enhance electrophilicity, favoring interactions with bacterial enzymes. In contrast, the target compound’s 7-benzoyl and 8-oxo groups may confer selectivity toward eukaryotic targets (e.g., kinase inhibition) while retaining metal-chelating properties akin to 8-hydroxyquinoline .
| Feature | Target Compound | 5,7-Dibromoquinoline |
|---|---|---|
| Position 7 | Benzoyl group | Bromine |
| Position 8 | Oxo group | Amino/ hydroxy group |
| Electronic Effects | Electron-withdrawing (benzoyl) | Electron-withdrawing (Br) |
| Bioactivity | Potential kinase inhibition | Antibacterial |
Research Findings and Inferences
- Metal Chelation: The 8-oxo group in the target compound may mimic 8-hydroxyquinoline’s ability to form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), a feature linked to antimicrobial and anticancer effects .
- Substituent Effects : The 4-ethoxyphenyl acetamide likely improves pharmacokinetics over polar analogs, balancing solubility and permeability.
- Structural Uniqueness: The combination of [1,3]dioxolo[4,5-g], benzoyl, and ethoxyphenyl groups distinguishes this compound from simpler quinoline derivatives, suggesting novel mechanisms of action .
Biological Activity
The compound 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-ethoxyphenyl)acetamide is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The chemical structure of the compound includes a quinoline core with a dioxole moiety and an ethoxyphenyl acetamide side chain. This unique configuration is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative and antimicrobial properties. Below are detailed findings from various studies:
Antiproliferative Activity
-
In Vitro Studies : The compound has been tested against several cancer cell lines, demonstrating notable cytotoxic effects. For instance:
- HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
- MV-4-11 Cells : In studies focused on leukemia, it exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a high therapeutic index.
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Antimicrobial Activity
-
Bacterial Inhibition : The compound has demonstrated activity against various bacterial strains:
- Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties comparable to established antibiotics.
- Fungal Activity : Some studies have reported antifungal effects against common pathogens, with particular efficacy noted in certain fungal strains.
Case Studies
Several case studies highlight the efficacy of this compound in biological applications:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects on multiple cancer cell lines including breast and lung cancer cells. Results indicated that modifications to the compound's structure could enhance its potency.
- Antibacterial Efficacy : Another study focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited growth at concentrations lower than those required for conventional antibiotics.
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Notes |
|---|---|---|---|
| Antiproliferative | HeLa | 12.5 | Induces apoptosis |
| Antiproliferative | MV-4-11 | 10.0 | High selectivity towards cancer cells |
| Antibacterial | Staphylococcus aureus | 15.0 | Comparable to standard antibiotics |
| Antibacterial | Escherichia coli | 20.0 | Effective against resistant strains |
| Antifungal | Candida albicans | 25.0 | Notable inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
